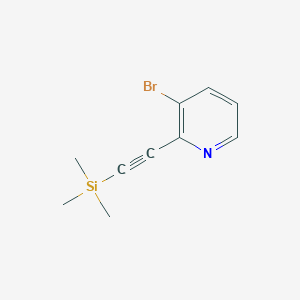

3-Bromo-2-((trimethylsilyl)ethynyl)pyridine

Description

Properties

Molecular Formula |

C10H12BrNSi |

|---|---|

Molecular Weight |

254.20 g/mol |

IUPAC Name |

2-(3-bromopyridin-2-yl)ethynyl-trimethylsilane |

InChI |

InChI=1S/C10H12BrNSi/c1-13(2,3)8-6-10-9(11)5-4-7-12-10/h4-5,7H,1-3H3 |

InChI Key |

RTCUFWFLWAXHGH-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C#CC1=C(C=CC=N1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-((trimethylsilyl)ethynyl)pyridine typically involves the bromination of 2-((trimethylsilyl)ethynyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-((trimethylsilyl)ethynyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination reactions.

Palladium Catalysts: Used in coupling reactions.

Lithium Aluminum Hydride (LiAlH4): Used in reduction reactions.

Major Products Formed

Substituted Pyridines: Formed through substitution reactions.

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Reduced Pyridines: Formed through reduction reactions.

Scientific Research Applications

3-Bromo-2-((trimethylsilyl)ethynyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-((trimethylsilyl)ethynyl)pyridine largely depends on the specific reactions it undergoes. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the trimethylsilyl-ethynyl group. This coordination activates the compound for subsequent reactions with boronic acids or other coupling partners .

Comparison with Similar Compounds

Table 1: Key Pyridine Derivatives with Bromo and TMS-Ethynyl Substituents

Key Observations :

- Electronic Effects : The position of bromine and TMS-ethynyl groups significantly alters reactivity. For example, 3-Bromo-2-((TMS)ethynyl)pyridine (target compound) shows higher electrophilicity at C2 compared to its C5-substituted analogues due to proximity to the electron-withdrawing bromine .

- Steric Hindrance: The TMS group in C2-substituted derivatives (e.g., target compound) provides steric protection, reducing undesired side reactions in coupling processes compared to non-TMS analogues .

- Functional Group Diversity : Derivatives like 5-Bromo-3-((TMS)ethynyl)pyridin-2-amine () introduce amine groups, enhancing hydrogen-bonding capabilities for supramolecular applications .

Heterocyclic Analogues with TMS-Ethynyl Groups

Table 2: Heterocyclic Derivatives with TMS-Ethynyl and Bromo Substituents

Comparison Insights :

- Reactivity: Pyrrolo- and thienopyridines exhibit enhanced π-conjugation, making them suitable for optoelectronic applications, unlike the simpler pyridine core of the target compound .

- Biological Activity : Fused heterocycles (e.g., imidazopyridines in ) often show higher binding affinity to biological targets due to planar rigidity .

Brominated Pyridines with Non-TMS Substituents

Table 3: Bromo-Pyridines with Alternative Functional Groups

Functional Differences :

Biological Activity

3-Bromo-2-((trimethylsilyl)ethynyl)pyridine is a halogenated heterocyclic compound with the molecular formula C10H13BrN2Si and a molecular weight of 269.21 g/mol. Its unique structure, featuring a pyridine ring substituted at the 2-position with a trimethylsilyl-ethynyl group and a bromine atom at the 3-position, contributes to its significant biological activity. This article explores its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure is characterized by:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Trimethylsilyl Group : Enhances solubility and stability.

- Ethynyl Group : Provides reactivity for further chemical modifications.

- Bromine Atom : Increases electrophilicity, allowing for interactions with biological molecules.

Biological Activity

Research has indicated that this compound exhibits various biological activities, particularly in pharmacology. Key findings include:

Table 1: Biological Activity Overview

Case Study: Cytochrome P450 Inhibition

A study investigating the inhibition of cytochrome P450 enzymes by halogenated pyridines found that compounds similar to this compound could significantly alter enzyme activity. The study utilized various assays to measure the impact on enzyme kinetics, revealing that structural modifications could enhance or reduce inhibitory effects .

Table 2: Related Compounds and Their Activities

Q & A

Q. What synthetic methodologies are optimal for preparing 3-Bromo-2-((trimethylsilyl)ethynyl)pyridine?

The compound is typically synthesized via Sonogashira coupling , involving a halogenated pyridine precursor (e.g., 3-bromo-2-iodopyridine) and trimethylsilylacetylene. Key parameters include:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI under inert atmosphere .

- Solvent : THF or DMF at 60–80°C to balance reactivity and side-product formation.

- Workup : Silica gel chromatography to isolate the product, followed by recrystallization in hexane/ethyl acetate for purity . Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 4:1).

Q. How can the purity and structural integrity of the compound be validated?

Use a multi-technique approach:

Q. What storage conditions are recommended to maintain stability?

Store under argon at –20°C in amber vials to prevent:

- Hydrolysis of the trimethylsilyl group in humid environments.

- Photodegradation of the ethynyl moiety .

Advanced Research Questions

Q. How can mechanistic insights into Sonogashira coupling side reactions be addressed?

Common side products include homocoupled alkynes (e.g., bis(trimethylsilyl)butadiyne). Mitigation strategies:

- Catalyst optimization : Use Pd nanoparticles or ligand-free conditions to reduce homocoupling .

- Kinetic monitoring : Employ in-situ Raman spectroscopy to track alkyne consumption and adjust reaction time .

- Byproduct analysis : Isolate side products via preparative HPLC and characterize via X-ray crystallography to confirm structures .

Q. What analytical challenges arise in characterizing rotational conformers of the ethynyl group?

The ethynyl group’s free rotation can lead to split NMR signals or unresolved peaks. Solutions include:

Q. How does the compound behave in surface-mediated reactions (e.g., on metal substrates)?

Studies on analogous pyridine-ethynyl systems show:

- Self-assembly : On Au(111), the ethynyl group facilitates Kagome network formation via pyridine-Au coordination .

- Reactivity : Ullmann coupling at Ag surfaces can generate polymeric chains, monitored via low-temperature STM .

- Methodological note : Use ultra-high vacuum (UHV) conditions and annealing (150–200°C) to optimize surface architectures .

Q. How to resolve contradictions between elemental analysis and spectroscopic data?

Discrepancies often stem from solvent retention or incomplete purification. Address via:

- Thermogravimetric analysis (TGA) : Check for solvent loss below 100°C.

- Alternative purification : Switch from silica gel to size-exclusion chromatography (Sephadex LH-20) for polar byproducts .

- Microanalysis : Repeat combustion analysis after vacuum drying (24 h, 10⁻³ mbar) .

Methodological Recommendations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.